tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a cyclopropyl ketone moiety. It is often used in various research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution under cooling conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity . The cyclopropyl ketone moiety may also participate in interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclopropyl ketone group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, offering different reactivity and applications.
3-(Boc-amino)-1-propanol: Another tert-butyl carbamate derivative with a hydroxyl group, used in different synthetic applications.
Uniqueness: tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate stands out due to its combination of a tert-butyl carbamate group and a cyclopropyl ketone moiety. This unique structure provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |
InChI Key |
OVLGFLWVVVCDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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